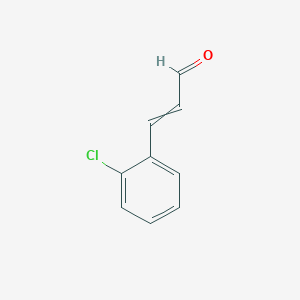

2-Chlorocinnamaldehyde

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chlorocinnamaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product via an aldol condensation reaction. The reaction typically occurs under mild conditions, with the temperature maintained around 20-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Analyse Des Réactions Chimiques

Chlorination of Cinnamaldehyde

2-Chlorocinnamaldehyde is typically synthesized via direct chlorination of cinnamaldehyde using chlorine gas or chlorinating agents. The reaction proceeds under controlled conditions (e.g., temperature modulation) to achieve regioselective substitution at the ortho position. A representative synthesis reported in the literature yields the compound with an 81% yield , confirmed by NMR and HRMS data:

-

¹H NMR (CDCl₃, 400 MHz): δ 6.73 (dd, J = 7.6 and 16.0 Hz, 1H), 7.30–7.38 (m, 2H), 7.47 (d, J = 7.6 Hz, 1H), 7.67 (d, J = 7.6 Hz, 1H), 7.95 (d, J = 16.0 Hz, 1H), 9.77 (d, J = 7.6 Hz, 1H).

-

HRMS (EI): m/z calcd for C₉H₇ClO (M⁺) 166.0185, found 166.0180 .

Formation of 2-Chlorocinnamic Acid

Oxidation of this compound with strong oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) yields 2-Chlorocinnamic acid. This reaction capitalizes on the aldehyde’s susceptibility to oxidative cleavage, converting the carbonyl group (C=O) to a carboxylic acid (COOH) .

Nucleophilic Substitution

The chlorine atom in this compound undergoes nucleophilic displacement with reagents like amines or thiols , yielding substituted derivatives. For example, reaction with hydroxide ions can lead to hydrodechlorination, forming dechlorinated analogs (e.g., cinnamaldehyde) .

Comparative Analysis of Reactions

Research Findings

-

Steric and Electronic Effects : The chlorine substituent at the ortho position significantly impacts reactivity. For example, in reduction reactions, steric hindrance reduces the efficiency of catalysts like Raney Ni–Al alloy .

-

Regioselectivity : Chlorination of cinnamaldehyde predominantly occurs at the ortho position, influenced by the directing effects of the aldehyde group .

-

Byproduct Formation : Substitution reactions may generate dechlorinated byproducts, highlighting the need for optimized reaction conditions .

Applications De Recherche Scientifique

Chemistry

2-Chlorocinnamaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a precursor in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals. |

Biology

The compound has been extensively studied for its biological activities, particularly its antimicrobial and antifungal properties.

- Antifungal Activity : Research indicates that this compound can inhibit fungal growth by damaging cell membranes and affecting spore germination.

| Fungal Species | Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| Penicillium digitatum | 10 | 70 |

| Control (Untreated) | - | 0 |

- Antibacterial Activity : Studies have shown that derivatives of chlorocinnamaldehyde exhibit potent activity against multidrug-resistant bacterial strains, highlighting their potential as therapeutic agents.

Medicine

Recent research has explored the potential of this compound as a therapeutic agent due to its diverse biological activities.

- Antiviral Properties : In studies involving coxsackievirus B3, derivatives of cinnamaldehyde demonstrated significant antiviral effects, suggesting potential applications in treating viral infections.

Case Study 1: Antifungal Efficacy

A study on the antifungal properties of this compound revealed its effectiveness in controlling postharvest diseases in citrus fruits. The compound was shown to significantly reduce fungal growth, making it a promising candidate for food preservation applications.

Case Study 2: Antibacterial Efficacy in Clinical Isolates

Research demonstrated that various derivatives of chlorocinnamaldehyde exhibited potent activity against multidrug-resistant Enterococcus strains. This highlights the compound's potential as a therapeutic agent in treating resistant infections.

Mécanisme D'action

The mechanism of action of 2-Chlorocinnamaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to interact with neuronal voltage-sensitive sodium and L-type calcium channels, which may contribute to its anticonvulsant and antinociceptive effects . The compound’s ability to modulate these channels suggests its potential use in the treatment of neurological disorders.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cinnamaldehyde: The parent compound of 2-Chlorocinnamaldehyde, lacking the chlorine substitution.

3-(4-Chlorophenyl)propenal: A similar compound with the chlorine atom at the para position.

3-(3-Chlorophenyl)propenal: A similar compound with the chlorine atom at the meta position.

Uniqueness

This compound is unique due to the ortho substitution of the chlorine atom, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its meta and para counterparts.

Propriétés

Formule moléculaire |

C9H7ClO |

|---|---|

Poids moléculaire |

166.60 g/mol |

Nom IUPAC |

3-(2-chlorophenyl)prop-2-enal |

InChI |

InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H |

Clé InChI |

HGBCDXOKFIDHNS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C=CC=O)Cl |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.